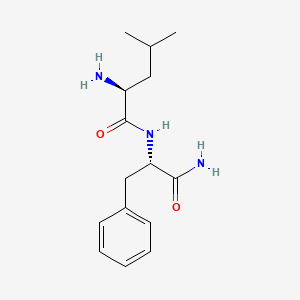

Leucyl-phenylalanine amide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Leu-Phe-NH2 generalmente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la síntesis química de péptidos. En SPPS, la cadena peptídica se ensambla paso a paso en un soporte sólido, lo que permite la adición secuencial de aminoácidos protegidos. El proceso implica los siguientes pasos:

Adición del primer aminoácido: El primer aminoácido, protegido en el grupo amino, se une a una resina sólida.

Desprotección: Se elimina el grupo protector del grupo amino para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, también protegido en el grupo amino, se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.

Escisión: El péptido completado se escinde del soporte sólido y se desprotege para obtener el producto final.

Métodos de producción industrial

En entornos industriales, la producción de H-Leu-Phe-NH2 se puede escalar utilizando sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden gestionar múltiples síntesis de péptidos simultáneamente, aumentando la eficiencia y reduciendo el tiempo de producción. Además, los avances en la química verde han llevado al desarrollo de solventes y reactivos más respetuosos con el medio ambiente para la síntesis de péptidos .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Leu-Phe-NH2 puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que a menudo resulta en la formación de puentes disulfuro en péptidos que contienen residuos de cisteína.

Reducción: Lo contrario de la oxidación, las reacciones de reducción implican la adición de hidrógeno o la eliminación de oxígeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.

Reducción: Los agentes reductores como el ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP) se utilizan con frecuencia.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de puentes disulfuro, mientras que la reducción puede romper estos puentes. Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el péptido, alterando sus propiedades .

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis and Modification

Leucyl-phenylalanine amide is utilized as a model compound in studies of peptide synthesis. Its structure facilitates the exploration of peptide bond formation and modification techniques, which are crucial for developing new peptides with tailored properties. Researchers often use this compound to investigate reaction mechanisms and optimize synthesis protocols.

Table 1: Key Characteristics of this compound in Chemistry

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₂ |

| Structure | Dipeptide with an amide bond between leucine and phenylalanine |

| Solubility | Soluble in polar solvents, facilitating various reactions |

Biology

Biological Activities

Research indicates that this compound exhibits several biological activities. It has been studied for its potential antiviral and anticancer properties, making it a candidate for therapeutic development. The interactions of this compound with specific receptors can influence physiological processes such as inflammation and pain modulation.

Case Study: Anticancer Potential

A study examined the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis induction. This finding suggests that the compound could be further developed into a therapeutic agent for cancer treatment.

Medicine

Therapeutic Applications

this compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations. Additionally, its structural properties allow it to serve as a scaffold for designing biomaterials used in tissue engineering.

Table 2: Therapeutic Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery | Enhances bioavailability of therapeutic agents |

| Biomaterials | Used in the development of scaffolds for tissue engineering |

| Analgesic Properties | Potential to modulate pain through neurotransmitter pathways |

Industry

Material Development

In industrial applications, this compound is explored for developing new materials such as hydrogels and nanostructures. Its unique hydrophobic properties make it suitable for creating materials that can interact effectively with lipid membranes.

Mecanismo De Acción

El mecanismo de acción de H-Leu-Phe-NH2 implica su interacción con dianas moleculares específicas, como los receptores o las enzimas. Por ejemplo, se ha demostrado que los péptidos que contienen el motivo fenilalanina interactúan con el receptor de neuroquinina-1, que participa en diversos procesos fisiológicos, como la inflamación y el dolor . La unión de H-Leu-Phe-NH2 a su diana puede desencadenar una cascada de vías de señalización, lo que lleva a sus efectos biológicos observados .

Comparación Con Compuestos Similares

Compuestos similares

H-Leu-NH2: Un dipéptido compuesto por leucina y un grupo amida, que carece del residuo de fenilalanina.

H-Phe-NH2: Un dipéptido compuesto por fenilalanina y un grupo amida, que carece del residuo de leucina.

H-D-Thr-Phe-NH2: Un dipéptido compuesto por treonina y fenilalanina, con una estereoquímica diferente.

Unicidad

H-Leu-Phe-NH2 es único debido a su combinación específica de residuos de leucina y fenilalanina, que confieren actividades biológicas y propiedades distintas. La presencia de ambos aminoácidos hidrofóbicos y aromáticos en la secuencia del péptido permite interacciones únicas con dianas moleculares, lo que lo convierte en un compuesto valioso para la investigación y las potenciales aplicaciones terapéuticas .

Actividad Biológica

Leucyl-phenylalanine amide, a dipeptide amide formed from leucine and phenylalanine, has garnered attention for its potential biological activities. This compound is characterized by an amide bond between the carboxyl group of leucine and the amino group of phenylalanine. Its unique structure imparts several biological functions, including roles in protein synthesis, antioxidant activity, and interactions with lipid membranes.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

Key Structural Features:

- Dipeptide Nature: Composed of two amino acids, it exhibits properties typical of peptides.

- Hydrophobic Characteristics: The presence of leucine and phenylalanine contributes to its hydrophobic nature, potentially enhancing its interactions with lipid membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Protein Synthesis: As a dipeptide, it plays a role in various cellular processes involving protein metabolism and synthesis.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress.

- Interaction with Lipid Membranes: The hydrophobic properties of this compound may facilitate its interaction with lipid bilayers, influencing membrane fluidity and integrity .

Comparative Analysis with Related Compounds

This compound shares similarities with other dipeptides and amino acid derivatives. The following table summarizes some comparable compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Glycyl-leucine amide | Glycine + Leucine | Smaller size; involved in energy metabolism. |

| Phenylalanylleucine | Phenylalanine + Leucine | Increased aromatic character; enhanced lipid interactions. |

| Valyl-leucine amide | Valine + Leucine | Important for muscle metabolism. |

| Leucyl-glycine | Leucine + Glycine | Simpler structure; model for peptide studies. |

1. Interaction with Lipid Membranes

A study on amphipathic helical peptides demonstrated that substitutions involving leucine and phenylalanine significantly impacted the peptide's affinity for lipid membranes. Peptides with increased phenylalanine content showed enhanced solubilization of lipid vesicles, indicating that this compound may similarly influence lipid interactions .

3. Antimicrobial Activity

Recent investigations into phenylalanine amides have revealed their effectiveness against Mycobacterium abscessus, suggesting that derivatives of this compound could also possess antimicrobial properties .

Propiedades

Número CAS |

38678-60-3 |

|---|---|

Fórmula molecular |

C15H23N3O2 |

Peso molecular |

277.36 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |

Clave InChI |

HVNQCDIUFGAINF-STQMWFEESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

38678-60-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.